molecular formula C14H19N7O B11294274 1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11294274
M. Wt: 301.35 g/mol
InChI Key: DLASJVIPBMWFTO-UHFFFAOYSA-N
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Description

This compound belongs to the benzimidazol-2-one class, characterized by a bicyclic aromatic core (benzene fused with an imidazolone ring). The structure is further substituted with:

  • 1,3-dimethyl groups on the imidazolone ring.
  • A 5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl} side chain at the benzene ring’s C5 position.

The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) enhances metabolic stability and bioavailability, making this compound pharmacologically relevant. Its synthesis likely involves coupling reactions between benzimidazolone precursors and tetrazole-containing amines, as inferred from analogous procedures in and .

Properties

Molecular Formula

C14H19N7O

Molecular Weight

301.35 g/mol

IUPAC Name

1,3-dimethyl-5-[[(1-propyltetrazol-5-yl)amino]methyl]benzimidazol-2-one

InChI

InChI=1S/C14H19N7O/c1-4-7-21-13(16-17-18-21)15-9-10-5-6-11-12(8-10)20(3)14(22)19(11)2/h5-6,8H,4,7,9H2,1-3H3,(H,15,16,18)

InChI Key

DLASJVIPBMWFTO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Dimethyl Groups: Methylation of the benzimidazole core can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile group.

    Final Coupling: The final step involves coupling the tetrazole derivative with the benzimidazole core using a suitable linker, such as a propyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the tetrazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole core or the tetrazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced tetrazole derivatives.

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives have been extensively studied for their antiviral properties. The compound 1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one may exhibit similar activities as other benzimidazole derivatives against various viral strains:

  • Human Immunodeficiency Virus (HIV) :
    • Certain substituted benzimidazole derivatives have shown effectiveness as reverse transcriptase inhibitors against HIV. For instance, compounds with specific substitutions at the C-4 position have demonstrated significant antiviral activity (Singh et al., 2015) .
  • Hepatitis Viruses :
    • Benzimidazole derivatives have also been tested against hepatitis B and C viruses, with some compounds showing promising results in inhibiting viral replication (Abu-Bakr et al., 2012) .
  • Other Viral Infections :
    • Research indicates that these compounds can act against respiratory syncytial virus (RSV), herpes simplex virus (HSV), and bovine viral diarrhea virus (BVDV), highlighting their broad-spectrum antiviral potential (Vitale et al., 2012) .

Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives is another area of interest:

  • Cyclooxygenase Inhibition :
    • Compounds derived from benzimidazole structures have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, certain derivatives exhibited IC50 values indicating potent anti-inflammatory effects compared to standard drugs like diclofenac (Prajapat and Talesara, 2016) .
  • Analgesic Effects :
    • Some studies reported that specific benzimidazole derivatives demonstrated notable analgesic activities in animal models, suggesting their potential use in pain management (Chikkula and Sundararajan, 2017) .

Anticancer Activity

Research into the anticancer properties of benzimidazole derivatives has revealed encouraging results:

  • Cell Line Studies :
    • Various compounds from this class have been tested against different cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Some derivatives showed comparable or superior activity to established chemotherapeutics (Shaker et al., 2015) .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression (Dai et al., 2013) .

Case Studies

Several studies illustrate the applications of this compound:

StudyApplicationFindings
Singh et al. (2015)HIV InhibitionNotable activity against multiple HIV strains with specific structural modifications.
Prajapat and Talesara (2016)Anti-inflammatorySignificant COX inhibition with low IC50 values compared to standard treatments.
Shaker et al. (2015)AnticancerEffective against various cancer cell lines with mechanisms involving apoptosis induction.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one depends on its specific application. In biological systems, it may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, or metabolism, depending on its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents Molecular Formula Key Applications/Activities Reference
Target Compound 1,3-dimethyl; 5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl} C₁₅H₁₉N₇O Potential antiviral/antitumor (inferred from benzimidazolone derivatives)
1-Phenyl-1,3-dihydro-2H-benzimidazol-2-one 1-phenyl C₁₃H₁₀N₂O Intermediate in radiopharmaceutical synthesis
5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one 5-methyl; 4,6,7-trinitro C₈H₅N₅O₇ High-energy material (explosives research)
1,3-Dimethyl-5-[(6-morpholin-4-ylpyrimidin-4-yl)amino]benzimidazol-2-one 1,3-dimethyl; 5-[(6-morpholinylpyrimidinyl)amino] C₁₇H₂₀N₆O₂ Bromodomain inhibitor (PDB ID: 5PO7)
3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol Cyclopentenyl-alcohol substituent C₁₅H₂₆O Fragrance ingredient (regulated by IFRA)
Key Observations:

Core Modifications :

  • The target compound retains the 1,3-dimethyl benzimidazolone core, unlike the 1-phenyl variant () or trinitro derivative (). The dimethyl groups may enhance steric shielding, improving metabolic stability.
  • The tetrazole side chain distinguishes it from morpholinylpyrimidinyl () or cyclopentenyl () substituents in other analogs.

Biological Activity :

  • Benzimidazolone derivatives with heterocyclic substituents (e.g., tetrazole, morpholinylpyrimidinyl) show affinity for proteins like bromodomains () or antiviral targets ().
  • The tetrazole group’s nitrogen-rich structure may enhance binding to viral proteases or nucleic acids, similar to RSV inhibitors in .

Molecular weight (C₁₅H₁₉N₇O ≈ 317 g/mol) is lower than the morpholinylpyrimidinyl analog (C₁₇H₂₀N₆O₂ ≈ 356 g/mol), suggesting better bioavailability .

Key Findings:
  • Synthetic Robustness : The target compound’s tetrazole coupling step mirrors methods in , where carbonyldiimidazole (CDI) facilitates amide bond formation.
  • Activity Divergence : Unlike nitro derivatives (high-energy applications, ), tetrazole- and morpholinylpyrimidinyl-substituted benzimidazolones are geared toward therapeutic use ().

Biological Activity

1,3-Dimethyl-5-{[(1-propyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one, commonly referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 892608-47-8, is characterized by its unique molecular structure that combines a benzimidazole core with a tetrazole moiety, suggesting a diverse range of pharmacological properties.

Molecular Formula: C14H19N7O
Molecular Weight: 301.35 g/mol

The structure of this compound can be represented as follows:

Structure C14H19N7O\text{Structure }\text{C}_{14}\text{H}_{19}\text{N}_{7}\text{O}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzimidazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzimidazole DerivativeStaphylococcus aureus (MRSA)12.5–25 μg/mL
Benzimidazole DerivativeEscherichia coliModerate activity
Benzimidazole DerivativeBacillus subtilisGood activity

These findings suggest that this compound may possess similar antibacterial efficacy due to its structural characteristics that enhance interaction with bacterial targets .

Antiparasitic Activity

The antiparasitic potential of benzimidazole derivatives has also been explored extensively. For instance, derivatives have shown promising results against protozoan parasites such as Trypanosoma cruzi. In vitro studies demonstrated that certain benzimidazole analogs significantly inhibited the growth of epimastigote forms of the parasite, showcasing a dose-dependent response.

Concentration (μg/mL)Percentage Growth Inhibition
2550%
5064%

This suggests that the compound may be effective against parasitic infections, warranting further investigation into its mechanism of action and therapeutic potential .

The biological activity of benzimidazole compounds is often attributed to their ability to disrupt cellular processes in pathogens. They may inhibit critical enzymes or interfere with nucleic acid synthesis, leading to cell death. The presence of the tetrazole ring in this compound could enhance its bioactivity by improving solubility and stability in biological systems .

Case Studies and Research Findings

A comprehensive review of literature from 2012 to 2021 reveals that numerous benzimidazole derivatives have been synthesized and evaluated for their pharmacological activities. Many studies have reported on the structure-activity relationships (SAR) of these compounds, emphasizing how modifications to the benzimidazole scaffold can significantly influence their biological efficacy.

Notable Research Findings

  • Antimicrobial Efficacy : Studies have shown that specific substitutions on the benzimidazole ring can enhance antimicrobial potency against resistant strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : Certain compounds have exhibited anti-inflammatory properties, indicating their potential use in treating inflammatory diseases.

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